molecular formula C18H19FN2O3 B2639888 (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-fluoro-4-methylpyridin-2-yl)methanone CAS No. 2415524-81-9

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-fluoro-4-methylpyridin-2-yl)methanone

Cat. No. B2639888
CAS RN: 2415524-81-9
M. Wt: 330.359
InChI Key: BQKICHRHVUNJPF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also has methoxy groups (-OCH3), a fluoropyridine group, and a methyl ketone group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (isoquinoline and pyridine) would contribute to the compound’s stability. The methoxy groups and the fluorine atom could influence the compound’s polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the methoxy groups might undergo reactions such as demethylation. The fluoropyridine group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on factors such as its molecular weight and intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, such as whether it’s designed to interact with biological systems. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in areas such as pharmaceuticals or materials science, future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-fluoro-4-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-11-6-15(20-9-14(11)19)18(22)21-5-4-12-7-16(23-2)17(24-3)8-13(12)10-21/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKICHRHVUNJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-4-methylpyridine-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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